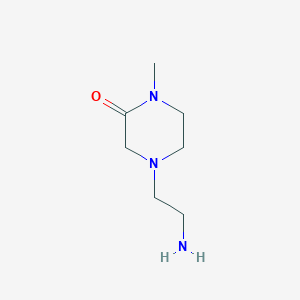
4-(2-氨基乙基)-1-甲基哌嗪-2-酮
描述
Synthesis Analysis
The synthesis of a similar compound, “4-(2-aminoethyl)morpholine”, was carried out in the presence of Trimethylamine in THF . The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies .Molecular Structure Analysis
The molecular structure of “4-(2-aminoethyl)morpholine” has been investigated with the help of B3LYP method .Chemical Reactions Analysis
“4-(2-Aminoethyl)aniline” undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates .科学研究应用
二氧化碳捕集
4-(2-氨基乙基)-1-甲基哌嗪-2-酮已被用于合成新型氨基功能化离子液体,这些离子液体在二氧化碳吸收方面表现出潜力。这些离子液体在溶液中或支持在SiO2上时,表现出更快的吸收速率,并且可以在常压下每摩尔离子液体捕集约1.5摩尔的二氧化碳(Peng et al., 2013)。
5-羟色胺受体研究
在神经药理学领域,4-(2-氨基乙基)-1-甲基哌嗪-2-酮的衍生物已被设计和合成,用于评估它们作为人类5-羟色胺5-HT6受体配体的作用。这项研究表明,某些衍生物对5-HT6受体具有高亲和力,使它们成为新药开发的潜在引导物(Łażewska等,2019)。
药物合成
这种化合物还被用作合成药物的中间体。已经开发了其合成和分离的高效方法,这对于制药化合物的生产是重要的(Kushakova et al., 2004)。
抗癌化合物代谢
已对与4-(2-氨基乙基)-1-甲基哌嗪-2-酮相关的化合物在抗癌应用中的代谢进行了研究。例如,TM208,一种显示抗癌活性的化合物,被广泛代谢,并且其主要代谢物已被鉴定,为其生物活性和潜在治疗用途提供了见解(Jiang et al., 2007)。
组胺受体研究
已对含有2-氨基嘧啶的组胺H4受体配体进行了研究,使用与4-(2-氨基乙基)-1-甲基哌嗪-2-酮相关的化合物。这些研究旨在开发新的治疗方法,用于炎症和疼痛症状,突显了H4R拮抗剂在这些领域的潜力(Altenbach et al., 2008)。
安全和危害
作用机制
Target of Action
The compound “4-(2-Aminoethyl)-1-methylpiperazin-2-one” is structurally similar to dopamine, a neuromodulatory molecule that plays several important roles in cells . Dopamine constitutes about 80% of the catecholamine content in the brain . Therefore, it’s plausible that this compound may interact with dopamine receptors, which are its primary targets. These receptors are involved in various functions such as motor control, motivation, reward, and hormonal regulation .
Mode of Action
Dopamine functions as a neurotransmitter, a chemical released by neurons (nerve cells) to send signals to other nerve cells . Therefore, this compound might also act as a neurotransmitter, interacting with its targets and causing changes in the transmission of signals in the brain.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by dopamine. Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first reaction involves the conversion of tyrosine into L-DOPA, catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA . The compound “4-(2-Aminoethyl)-1-methylpiperazin-2-one” might affect these pathways and their downstream effects.
Pharmacokinetics
Dopamine is metabolized by various enzymes, including monoamine oxidases . The compound might also be metabolized in a similar way, impacting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be similar to those of dopamine. Dopamine signals the perceived motivational prominence of an outcome, which in turn propels the organism’s behavior toward or away from achieving that outcome . Therefore, “4-(2-Aminoethyl)-1-methylpiperazin-2-one” might also influence behavior by modulating the signaling of motivational prominence.
属性
IUPAC Name |
4-(2-aminoethyl)-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEPBEURAILKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-1-methylpiperazin-2-one | |
CAS RN |
1488967-47-0 | |
| Record name | 4-(2-aminoethyl)-1-methylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















